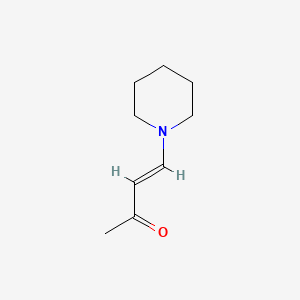
4-(1-Piperidinyl)-3-buten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Piperidinyl)-3-buten-2-one is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring attached to a butenone moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(1-Piperidinyl)-3-buten-2-one can be synthesized through the reaction of piperidine with 3-bromo-3-buten-2-one. This reaction typically yields a mixture of 3,4-dipiperidinobutan-2-one and 4-piperidino-3-buten-2-one. The latter can also be formed by treating the dipiperidino derivative with a strong base such as triethylamine in tetrahydrofuran or sodium methoxide in methanol .
Industrial Production Methods: While specific industrial production methods for 4-piperidino-3-buten-2-one are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for yield and purity through careful control of reaction parameters and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-Piperidinyl)-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the butenone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(1-Piperidinyl)-3-buten-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-piperidino-3-buten-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. For instance, it may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic processes .
Comparación Con Compuestos Similares
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in organic synthesis.
3-Buten-2-one: A simple enone that serves as a precursor in various chemical reactions.
4-(1-Piperidinyl)-3-buten-2-one: Unique due to the combination of a piperidine ring and a butenone moiety, offering distinct reactivity and applications.
Uniqueness: Its structure allows for diverse modifications, making it a valuable compound in both research and industrial contexts .
Propiedades
Número CAS |
1809-57-0 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.2215 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















